molecular formula C12H20O B13259030 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

Cat. No.: B13259030
M. Wt: 180.29 g/mol
InChI Key: MRSIKULKPUPOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cycloalkane derivative, characterized by the presence of a cyclobutyl group and an ethyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutyl and Ethyl Groups: The cyclobutyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, typically using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, PCC, DMP

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 1-Cyclobutyl-3-ethylcyclopentane-1-carboxylic acid

    Reduction: 1-Cyclobutyl-3-ethylcyclopentane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclopentane derivatives: Compounds with different substituents on the cyclopentane ring.

    Cyclobutyl derivatives: Compounds with different functional groups attached to the cyclobutyl ring.

    Aldehyde derivatives: Compounds with different alkyl groups attached to the aldehyde functional group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutyl group, an ethyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-6-7-12(8-10,9-13)11-4-3-5-11/h9-11H,2-8H2,1H3

InChI Key

MRSIKULKPUPOMM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(C=O)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.